molecular formula C15H22FN3O3 B8821155 N-[(2S)-3-amino-2-hydroxypropyl]-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide CAS No. 333753-69-8

N-[(2S)-3-amino-2-hydroxypropyl]-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide

Cat. No.: B8821155
CAS No.: 333753-69-8
M. Wt: 311.35 g/mol
InChI Key: KSASPIJIEXODQP-ZDUSSCGKSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-3-amino-2-hydroxypropyl]-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions typically include the use of specific reagents and catalysts to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-3-amino-2-hydroxypropyl]-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield a hydroxylated product, while reduction may produce an amine derivative .

Scientific Research Applications

N-[(2S)-3-amino-2-hydroxypropyl]-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis of complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2S)-3-amino-2-hydroxypropyl]-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[(2S)-3-amino-2-hydroxypropyl]-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide include:

  • N-((2S)-3-amino-2-hydroxypropyl)-N-(3-fluoro-4-(morpholin-4-yl)phenyl)acetamide derivatives
  • Linezolid impurity 15

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for various scientific applications and distinguishes it from other similar compounds .

Properties

CAS No.

333753-69-8

Molecular Formula

C15H22FN3O3

Molecular Weight

311.35 g/mol

IUPAC Name

N-[(2S)-3-amino-2-hydroxypropyl]-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide

InChI

InChI=1S/C15H22FN3O3/c1-11(20)19(10-13(21)9-17)12-2-3-15(14(16)8-12)18-4-6-22-7-5-18/h2-3,8,13,21H,4-7,9-10,17H2,1H3/t13-/m0/s1

InChI Key

KSASPIJIEXODQP-ZDUSSCGKSA-N

Isomeric SMILES

CC(=O)N(C[C@H](CN)O)C1=CC(=C(C=C1)N2CCOCC2)F

Canonical SMILES

CC(=O)N(CC(CN)O)C1=CC(=C(C=C1)N2CCOCC2)F

Origin of Product

United States

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